![molecular formula C12H16O4S B14403565 1-[4-(3-Hydroxypropane-1-sulfonyl)phenyl]propan-2-one CAS No. 88356-99-4](/img/structure/B14403565.png)
1-[4-(3-Hydroxypropane-1-sulfonyl)phenyl]propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(3-Hydroxypropane-1-sulfonyl)phenyl]propan-2-one is an organic compound that features a sulfonyl group attached to a phenyl ring, which is further connected to a propane chain with a hydroxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Hydroxypropane-1-sulfonyl)phenyl]propan-2-one typically involves the sulfonation of a phenyl ring followed by the attachment of a hydroxypropane chain. One common method involves the reaction of 4-bromophenylpropan-2-one with sodium sulfonate under basic conditions to introduce the sulfonyl group. The reaction is typically carried out in a polar solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(3-Hydroxypropane-1-sulfonyl)phenyl]propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 1-[4-(3-Oxopropane-1-sulfonyl)phenyl]propan-2-one.
Reduction: Formation of 1-[4-(3-Hydroxypropane-1-sulfanyl)phenyl]propan-2-one.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-[4-(3-Hydroxypropane-1-sulfonyl)phenyl]propan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[4-(3-Hydroxypropane-1-sulfonyl)phenyl]propan-2-one involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The hydroxy group can form hydrogen bonds, influencing the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and cellular processes, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Phenyl-hydrazono)-1-(toluene-4-sulfonyl)-propan-2-one
- 1-(2-Hydroxyphenyl)-3-phenyl-1,3-propanedione
- 1-((4-Chloro-phenyl)-hydrazono)-1-(toluene-4-sulfonyl)-propan-2-one
Uniqueness
1-[4-(3-Hydroxypropane-1-sulfonyl)phenyl]propan-2-one is unique due to the presence of both a hydroxy group and a sulfonyl group on the same molecule. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
88356-99-4 |
|---|---|
Molekularformel |
C12H16O4S |
Molekulargewicht |
256.32 g/mol |
IUPAC-Name |
1-[4-(3-hydroxypropylsulfonyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H16O4S/c1-10(14)9-11-3-5-12(6-4-11)17(15,16)8-2-7-13/h3-6,13H,2,7-9H2,1H3 |
InChI-Schlüssel |
NKHVJUPWEORVRW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=CC=C(C=C1)S(=O)(=O)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


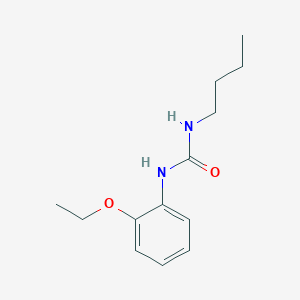
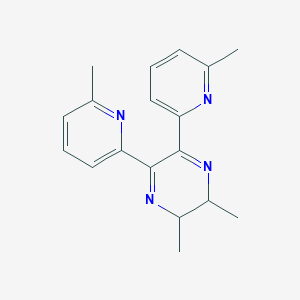

![3,4-Bis[(4-chlorophenyl)methoxy]benzaldehyde](/img/structure/B14403504.png)
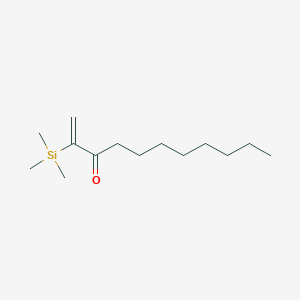

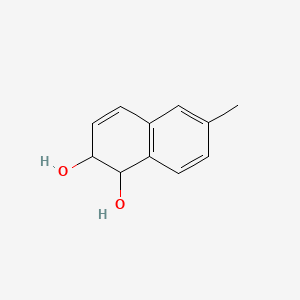

![Methyl 3-[(benzyloxy)amino]-2-methylpropanoate](/img/structure/B14403550.png)
![Ethyl [butyl(ethoxy)phosphoryl]acetate](/img/structure/B14403558.png)
![N-[5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-yl]-N'-methylurea](/img/structure/B14403562.png)
![N,N-Dibutyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14403564.png)
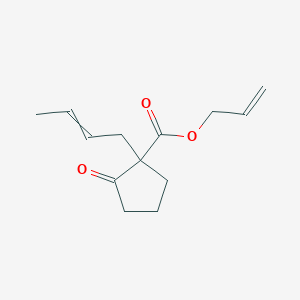
![1-[1-(4-Methoxyphenyl)ethenyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B14403578.png)
